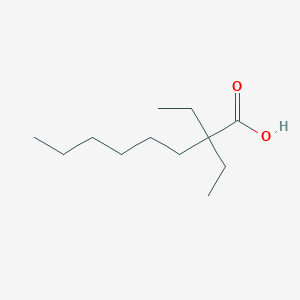
2,2-Diethyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyloctanoic acid is a chemical compound with the CAS Number: 792154-66-6 . It has a molecular weight of 200.32 and its IUPAC name is 2,2-diethyloctanoic acid . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of 2,2-Diethyloctanoic acid is C12H24O2 . The InChI code for this compound is 1S/C12H24O2/c1-4-7-8-9-10-12(5-2,6-3)11(13)14/h4-10H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
2,2-Diethyloctanoic acid is a liquid at room temperature . It has a molecular weight of 200.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Applications De Recherche Scientifique
Environmental and Health Impact Studies
Human Exposure through Drinking Water
Research has highlighted significant concerns regarding human exposure to PFAS, especially through drinking water. Studies demonstrate that PFOS and PFOA, due to their environmental persistence and bioaccumulation, can contribute significantly to human exposure, raising concerns about potential health risks. These compounds have been extensively investigated, revealing their presence in various countries and linking them to environmental and health concerns due to their persistence and accumulation in food webs (Domingo & Nadal, 2019).
Developmental Toxicity
The developmental toxicity of PFAS, particularly PFOS and PFOA, has been a subject of concern. These substances have been used in numerous industrial and consumer products, and their toxicological profiles, including potential developmental effects, have drawn significant attention. Research suggests the need for further studies to better understand the hazards associated with these compounds (Lau, Butenhoff, & Rogers, 2004).
Emerging Contaminants in Drinking Water
PFOA, identified as an emerging drinking water contaminant, exhibits unique challenges due to its solubility, resistance to degradation, and tendency to bioaccumulate in serum rather than fat. The potential health effects associated with PFOA exposure through drinking water have led to significant research and regulatory interest, underscoring the need for continued investigation and management strategies to mitigate human exposure risks (Post, Cohn, & Cooper, 2012).
Environmental Remediation Techniques
Adsorption for PFAS Removal
The removal of PFAS from water through adsorption techniques, particularly focusing on long-chain compounds like PFOA and PFOS, has been extensively studied. Research emphasizes the challenges associated with removing short-chain PFAS and highlights the need for further development of adsorbents and regeneration techniques to enhance the efficacy of water treatment processes (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).
Safety and Hazards
The safety information available indicates that 2,2-Diethyloctanoic acid has some hazards associated with it. It has the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propriétés
IUPAC Name |
2,2-diethyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-12(5-2,6-3)11(13)14/h4-10H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXPWMYZEFIFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyloctanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)
![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2779711.png)


![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)

![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)